Cas no 146669-23-0 (2-Propenamide,3-(2-methylphenyl)-, (2E)-)

2-Propenamide,3-(2-methylphenyl)-, (2E)- structure
146669-23-0 structure
Product name:2-Propenamide,3-(2-methylphenyl)-, (2E)-
CAS No:146669-23-0
MF:C10H11NO
MW:161.200442552567
CID:159327
PubChem ID:6438793

2-Propenamide,3-(2-methylphenyl)-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,3-(2-methylphenyl)-, (2E)-
    • (E)-3-(2-methylphenyl)prop-2-enamide
    • (2E)-3-(2-methylphenyl)prop-2-enamide
    • (E)-3-(2-Methylphenyl)-2-propenamide
    • 2-Propenamide, 3-(2-methylphenyl)-, (E)-
    • BRN 2435036
    • trans-3-(2'-Methylphenyl)-2-propene-1-carboxamide
    • U 77863
    • U-77863
    • trans-3-(2'-methylphenyl)-2-propen-amide
    • OMC
    • SCHEMBL1124329
    • CHEBI:204123
    • AKOS008937900
    • 146669-23-0
    • MFCD00919213
    • 3-(2-methylphenyl)prop-2-enamide
    • trans-3-(2/'-methylphenyl)-2-propene-1-carboxamide
    • Inchi: InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+
    • InChI Key: GLJWZMYXVRYLPB-VOTSOKGWSA-N
    • SMILES: NC(/C=C/C1=CC=CC=C1C)=O

Computed Properties

  • Exact Mass: 161.08413
  • Monoisotopic Mass: 161.084064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.093
  • Boiling Point: 354.4°Cat760mmHg
  • Flash Point: 168.1°C
  • Refractive Index: 1.601
  • PSA: 43.09
  • LogP: 2.64320

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